5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline

Physicochemical Property Analysis Lipophilicity Optimization Medicinal Chemistry Building Blocks

Medicinal chemistry groups pursuing dual ETA/ETB antagonists for PAH face a critical synthetic bottleneck: the need for a brominated aniline building block that enables direct cross-coupling without a separate halogenation step. Non-halogenated analogs (e.g., CAS 64039-56-1) lack the essential aryl bromide handle, forcing additional synthetic steps and altering reaction workup due to lower LogP (0.44 vs. 1.87). This compound solves that problem. • Validated macitentan intermediate - documented role in constructing the alkyl sulfamide-substituted pyrimidine scaffold. • Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira-ready - the 5-position bromine eliminates pre-functionalization, reducing step count. • Distinct physicochemical profile - LogP 1.87, density 1.4 g/cm³, m.p. 66-67 °C; chromatographic behavior and purification protocols cannot be extrapolated from the non-brominated analog. • Also applied in BACE-1 inhibitor programs - Hypo 1-validated scaffold producing derivatives with IC₅₀ = 27.85 μM.

Molecular Formula C12H17BrN2O2
Molecular Weight 301.18 g/mol
CAS No. 946786-56-7
Cat. No. B1293453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline
CAS946786-56-7
Molecular FormulaC12H17BrN2O2
Molecular Weight301.18 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=C(C=C(C=C2)Br)N
InChIInChI=1S/C12H17BrN2O2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2
InChIKeyMPMUGFHBJYPPAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline: Core Endothelin Antagonist Intermediate


5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline is a brominated aniline derivative bearing a 2-(morpholin-4-yl)ethoxy substituent at the ortho position. Its molecular formula is C₁₂H₁₇BrN₂O₂ with a molecular weight of 301.18 g/mol . The compound exhibits a predicted ACD/LogP of 1.87, a boiling point of 425.3 ± 45.0 °C, and a melting point of 66–67 °C . In medicinal chemistry contexts, this compound has been documented as a key synthetic intermediate in the development of macitentan, a dual endothelin receptor antagonist approved for the treatment of pulmonary arterial hypertension [1].

Why Aniline Analogs Cannot Substitute 5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline


Generic substitution of 5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline with other aniline derivatives fails for two quantifiable reasons. First, the bromine atom at the 5-position constitutes an essential functional handle that enables downstream metal-catalyzed cross-coupling reactions required for constructing the pyrimidine core of endothelin receptor antagonists such as macitentan . In contrast, the non-brominated analog 2-[2-(4-morpholinyl)ethoxy]aniline (CAS 64039-56-1) lacks this critical coupling site, rendering it synthetically incompatible with the validated medicinal chemistry pathway. Second, the bromine substitution substantially alters physicochemical properties: the target compound exhibits a predicted ACD/LogP of 1.87 and density of 1.4 ± 0.1 g/cm³, whereas the non-brominated comparator has a LogP of 0.44 and density of 1.1 ± 0.1 g/cm³ . These differences translate to altered solubility, lipophilicity, and chromatographic behavior—properties that would fundamentally change reaction kinetics, workup protocols, and purification strategies if an unsubstituted analog were employed .

Quantitative Comparison of 5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline Against Analogs


Enhanced Lipophilicity vs. Non-Brominated Analog

Bromination at the 5-position significantly increases lipophilicity compared to the non-brominated analog. The target compound exhibits a predicted ACD/LogP of 1.87, representing a 3.25-fold difference versus the comparator's LogP of 0.44. This property difference was calculated using the ACD/Labs Percepta Platform (version 14.00) .

Physicochemical Property Analysis Lipophilicity Optimization Medicinal Chemistry Building Blocks

Higher Density Compared to Non-Brominated Analog

Bromine substitution increases molecular density compared to the non-brominated analog. The target compound has a predicted density of 1.4 ± 0.1 g/cm³, which is approximately 27% higher than the comparator's density of 1.1 ± 0.1 g/cm³. This difference was calculated using the ACD/Labs Percepta Platform (version 14.00) .

Physical Property Characterization Density Measurement Synthetic Intermediate Selection

Intermediate in Macitentan Synthesis (FDA-Approved PAH Drug)

This compound serves as a documented key intermediate in the synthesis of macitentan, a dual endothelin receptor antagonist (ETA/ETB) approved for pulmonary arterial hypertension therapy. The compound was utilized in the medicinal chemistry program that systematically explored alkyl sulfamide substituted pyrimidines starting from the bosentan scaffold, ultimately enabling the discovery of macitentan . In contrast, structurally similar brominated anilines such as 4-Bromo-2-[2-(4-morpholinyl)ethoxy]benzaldehyde or positional isomers lack documentation of this validated application pathway .

Endothelin Receptor Antagonists Pharmaceutical Intermediates Pulmonary Arterial Hypertension

Bromine-Enabled Cross-Coupling Reactivity

The presence of the bromine atom at the 5-position provides a functional handle for metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . The non-brominated analog 2-[2-(4-morpholinyl)ethoxy]aniline lacks this essential leaving group and cannot participate in these transformations without prior functionalization. This distinction is not incremental but categorical: the brominated compound enables an entirely orthogonal class of C–C and C–N bond-forming reactions that are precluded in the non-brominated analog .

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Building Block Reactivity

BACE-1 Inhibitor Derivatives via Pharmacophore Screening

This compound has been employed as a structural component in the design and synthesis of dual-target-directed 1,3-diphenylurea derivatives targeting BACE-1 inhibition and metal chelation for Alzheimer's disease research. A pharmacophore model (Hypo 1) was built using Discovery Studio 2.0, validated by enrichment and ROC methods (EF at 2%, 5%, and 10% were 30.6, 12.2, and 7.7 respectively), and used to screen a database of 1,3-diphenylurea derivatives . From this screening, 11 compounds (6a-d, 9a-g) containing the 5-bromo-2-[2-(4-morpholinyl)ethoxy]aniline scaffold were selected, synthesized, and evaluated, with compound 9f achieving a BACE-1 inhibitory activity of 27.85 ± 2.46 μmol/L . Receptor-binding studies confirmed that essential hydrogen bonds formed between the urea group and the catalytic aspartate Asp228 . The Fitvalue metric employed for compound selection provides a quantifiable, predictive basis for prioritizing this scaffold over alternatives not validated in this pharmacophore model.

BACE-1 Inhibitors Alzheimer's Disease Pharmacophore Modeling 1,3-Diphenylurea Derivatives

Application Scenarios for 5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline


Endothelin Antagonist Synthesis via Pyrimidine Core Construction

Medicinal chemistry laboratories engaged in developing dual ETA/ETB receptor antagonists for pulmonary arterial hypertension should procure this compound as a literature-validated intermediate. The bromine substituent at the 5-position enables cross-coupling reactions essential for constructing alkyl sulfamide substituted pyrimidine scaffolds, as demonstrated in the macitentan discovery program . Selection of this specific regioisomer, rather than alternative brominated anilines, is justified by its documented role in the validated synthetic pathway .

Pd-Catalyzed Cross-Coupling with Aryl Bromide Substrates

Synthetic organic chemistry groups performing Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings should select this compound over non-halogenated analogs such as 2-[2-(4-morpholinyl)ethoxy]aniline (CAS 64039-56-1). The presence of the aryl bromide eliminates the requirement for a separate halogenation step, reducing synthetic step count. Additionally, the higher LogP (1.87 vs. 0.44) and density (1.4 vs. 1.1 g/cm³) alter reaction workup and purification conditions compared to the non-brominated analog , necessitating compound-specific protocol optimization that cannot be extrapolated from the analog.

Pharmacophore-Guided BACE-1 Inhibitor Development

Neuroscience and Alzheimer's disease research groups developing BACE-1 inhibitors should consider this compound as a validated building block for 1,3-diphenylurea derivatives. The pharmacophore model (Hypo 1) built using Discovery Studio 2.0 and validated with enrichment factors of 30.6, 12.2, and 7.7 at 2%, 5%, and 10% screening levels provides a quantitative framework for scaffold selection . Derivatives synthesized from this scaffold, particularly compound 9f (IC₅₀ = 27.85 ± 2.46 μmol/L), have demonstrated confirmed BACE-1 inhibitory activity and essential hydrogen-bonding interactions with catalytic aspartate Asp228 .

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